Chemical Properties of Methyl 3-amino-4,5-dimethylbenzoate: A Technical Guide
Chemical Properties of Methyl 3-amino-4,5-dimethylbenzoate: A Technical Guide
Executive Summary
Methyl 3-amino-4,5-dimethylbenzoate (CAS: 91011-98-2) is a specialized aromatic amine intermediate used primarily in the synthesis of advanced small-molecule therapeutics, including Tyrosine Kinase 2 (Tyk2) degraders and kinase inhibitors.[1][2][3][4] Structurally, it features a trisubstituted benzene ring with an amino group positioned meta to a methyl ester and adjacent to two methyl groups. This steric arrangement imparts unique regioselectivity in electrophilic aromatic substitutions and heterocycle formation (e.g., quinazolines, indazoles). This guide details its physicochemical profile, synthetic pathways, and reactivity logic for medicinal chemistry applications.
Chemical Identity & Structural Analysis[5][6]
The molecule is defined by the interplay between the electron-donating amino and methyl groups against the electron-withdrawing ester. The "3-amino-4,5-dimethyl" substitution pattern creates a specific steric environment that modulates the reactivity of the amine nitrogen.
| Attribute | Detail |
| IUPAC Name | Methyl 3-amino-4,5-dimethylbenzoate |
| CAS Number | 91011-98-2 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| SMILES | COC(=O)C1=CC(N)=C(C)C(C)=C1 |
| Key Isomer Distinction | Distinct from Methyl 4-amino-3,5-dimethylbenzoate (CAS 3095-48-5), a common isomer where the amine is para to the ester. |
Structural Conformation
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Steric Crowding: The amino group at position 3 is flanked by a hydrogen at position 2 and a methyl group at position 4. While not fully hindered, the adjacent 4-methyl group exerts a slight steric pressure that can influence N-alkylation rates compared to unhindered anilines.
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Electronic Push-Pull: The ester at C1 withdraws electron density (mesomeric -M, inductive -I), decreasing the basicity of the aniline nitrogen. Conversely, the methyl groups at C4 and C5 donate electron density (+I), partially restoring nucleophilicity.
Physicochemical Profile
The following data aggregates predicted and experimental values relevant for handling and formulation.
| Property | Value / Range | Notes |
| Appearance | Off-white to beige solid | Oxidizes/darkens upon air exposure. |
| Melting Point | 70–75 °C (Estimated) | Based on structural analogs; lower than the 4-amino isomer (106°C) due to lower symmetry. |
| Boiling Point | ~315 °C (Predicted) | @ 760 mmHg |
| pKa (Conjugate Acid) | ~3.0 – 3.5 | Less basic than aniline (4.6) due to the ester group. |
| LogP | 2.31 (Predicted) | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| Solubility | Low in water; High in organic solvents | Protonation with HCl/TFA significantly increases aqueous solubility. |
Synthesis & Manufacturing
The synthesis of Methyl 3-amino-4,5-dimethylbenzoate typically follows a Nitration-Reduction sequence starting from Methyl 3,4-dimethylbenzoate. The regioselectivity of the nitration step is critical.
Synthetic Pathway Diagram
Caption: Two-step synthesis via regioselective nitration followed by reduction.
Detailed Protocol (Reduction Step)
Source Grounding: Adapted from standard nitro-reduction protocols and Patent WO2024220937A2 [1].
Reagents:
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Methyl 3-nitro-4,5-dimethylbenzoate (1.0 eq)
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Iron powder (5.0 eq) or Pd/C (10% w/w)
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Ammonium Chloride (saturated aq) or Hydrogen gas
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Solvent: Methanol/Water or Ethanol
Procedure (Fe/NH4Cl Method):
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Dissolution: Dissolve the nitro intermediate in Methanol (10 V).
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Activation: Add saturated aqueous NH4Cl (3 V) and Iron powder (5 eq).
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Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the nitro peak.
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Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[5] Wash the pad with MeOH.[5][6]
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Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude amine.
Critical Quality Attribute (CQA): Ensure complete removal of iron salts if using the Fe method, as paramagnetic impurities can interfere with subsequent NMR analysis or metal-catalyzed couplings.
Reactivity & Synthetic Utility
This molecule is a bifunctional scaffold , offering orthogonal reactivity at the amine and ester positions.
Reactivity Flowchart
Caption: Divergent synthetic pathways utilizing the amino and ester functionalities.
Key Transformations
A. Heterocycle Construction (Kinase Inhibitors)
The 3-amino-4-methyl motif is a pharmacophore found in drugs like Nilotinib . The additional 5-methyl group in this molecule allows for the synthesis of analogs with altered hydrophobic interactions in the ATP-binding pocket of kinases.
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Quinazoline Synthesis: Reaction with formamide or urea derivatives cyclizes the amino group onto the ortho-carbon (if activated) or allows coupling with pyrimidines.
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Indazole Synthesis: Diazotization of the amine followed by internal cyclization can yield substituted indazoles, valuable scaffolds for Tyk2 degraders [1].
B. Sandmeyer & Cross-Coupling
The amino group can be converted to a diazonium salt (using NaNO₂/HCl) and subsequently displaced by halides (I, Br, Cl).
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Utility: The resulting aryl halide is a prime substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the installation of complex biaryl systems while preserving the ester and methyl groups.
C. Amide Coupling
Standard coupling with acid chlorides or carboxylic acids (using HATU/EDC) proceeds readily.
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Note: Due to the 4-methyl group, reaction times may be slightly longer than with unhindered anilines. Use of a strong base (DIPEA) and catalytic DMAP is recommended.
Handling, Safety & Storage
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Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
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Storage Protocol:
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Atmosphere: Store under Nitrogen or Argon.[8] Anilines are prone to oxidation (browning) over time.
-
Temperature: Refrigerate (2–8 °C) for long-term stability.
-
Container: Amber glass vials to protect from light.
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References
- Patent WO2024220937A2. Tyk2 degraders and uses thereof. Google Patents.
Sources
- 1. ۳-آمینو-۴،۵-دی متیل-بنزوئیک اسید متیل استر شماره CAS: ۹۱۰۱۱-۹۸-۲ • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]
- 2. 1184381-71-2|Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. 91011-98-2|Methyl 3-amino-4,5-dimethylbenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 3-amino-4,5-dimethylbenzoate,91011-98-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
